molecular formula C24H30N4 B1258823 (-)-Folicanthine

(-)-Folicanthine

Cat. No. B1258823
M. Wt: 374.5 g/mol
InChI Key: UEOHDZULNTUKEK-MOUTVQLLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-folicanthine is a folicanthine. It derives from a (-)-chimonanthine. It is an enantiomer of a (+)-folicanthine.

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of (-)-Folicanthine has been a subject of interest in chemical research. For instance, Li et al. (2012) demonstrated a method for the regioselective C2-amination of indoles, which was key in the concise synthesis of (±)-Folicanthine (Li et al., 2012). Chen et al. (2014) discussed a cascade reaction enabled by relay catalysis that facilitated the efficient synthesis of (–)-Folicanthine (Chen et al., 2014). These studies contribute to understanding the chemical pathways and methods to synthesize this compound.

Enzymatic Interactions and Potential Medical Applications

Research has also explored the interaction of (-)-Folicanthine with various enzymes and its potential implications for human health. Kaplan (1980) studied the inhibition of xanthine oxidase by folate analogues and derivatives, shedding light on the potential therapeutic uses of (-)-Folicanthine in enzyme-related conditions (Kaplan, 1980). Additionally, Lewis et al. (1984) investigated the inhibition of mammalian xanthine oxidase by folate compounds, which may have implications for the use of (-)-Folicanthine in medical treatments (Lewis et al., 1984).

Implications in Human Reproduction

Tamura and Picciano (2006) discussed the role of folate in human reproduction, which may have implications for the use of (-)-Folicanthine in this domain (Tamura & Picciano, 2006). This study highlights the broader physiological functions of folate, potentially extending to (-)-Folicanthine.

properties

Molecular Formula

C24H30N4

Molecular Weight

374.5 g/mol

IUPAC Name

(3aR,8bS)-8b-[(3aR,8bS)-3,4-dimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-8b-yl]-3,4-dimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indole

InChI

InChI=1S/C24H30N4/c1-25-15-13-23(17-9-5-7-11-19(17)27(3)21(23)25)24-14-16-26(2)22(24)28(4)20-12-8-6-10-18(20)24/h5-12,21-22H,13-16H2,1-4H3/t21-,22-,23-,24-/m1/s1

InChI Key

UEOHDZULNTUKEK-MOUTVQLLSA-N

Isomeric SMILES

CN1CC[C@@]2([C@H]1N(C3=CC=CC=C32)C)[C@@]45CCN([C@@H]4N(C6=CC=CC=C56)C)C

Canonical SMILES

CN1CCC2(C1N(C3=CC=CC=C32)C)C45CCN(C4N(C6=CC=CC=C56)C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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